molecular formula C21H21ClN2O4S B2921047 2-(2-chlorophenyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine CAS No. 823829-72-7

2-(2-chlorophenyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2921047
CAS No.: 823829-72-7
M. Wt: 432.92
InChI Key: PEXFORJUIUBVIG-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a synthetic organic compound that belongs to the oxazole class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and methylbenzenesulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-chlorophenyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine include other oxazole derivatives with different substituents. Examples include:

  • 2-(2-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole
  • 2-(2-chlorophenyl)-4-(4-methylbenzenesulfonyl)-N-methyl-1,3-oxazol-5-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds. The presence of the oxolan-2-ylmethyl group, in particular, may influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-14-8-10-16(11-9-14)29(25,26)21-20(23-13-15-5-4-12-27-15)28-19(24-21)17-6-2-3-7-18(17)22/h2-3,6-11,15,23H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXFORJUIUBVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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